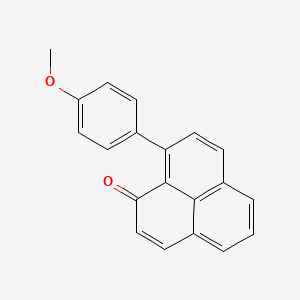
9-(4-Methoxyphenyl)phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Methoxyphenyl)phenalen-1-one is a polycyclic aromatic compound that belongs to the phenylphenalenone family. These compounds are characterized by a tricyclic phenalene core structure with a keto functional group and a lateral phenyl ring. Phenylphenalenones are known for their diverse biological activities and are found in various monocotyledonous plant families such as Haemodoraceae, Pontederiaceae, Strelitziaceae, and Musaceae .
Preparation Methods
The synthesis of 9-(4-Methoxyphenyl)phenalen-1-one typically involves a cascade Friedel-Crafts/Michael annulation reaction. For instance, a reaction between acryloyl chloride and 2-methoxynaphthalene can yield 9-methoxyperinaphthanone, which can then be transformed into 9-methoxy-2-(4-methoxyphenyl)-1H-phenalen-1-one using standard Suzuki-Miyaura methodology . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
9-(4-Methoxyphenyl)phenalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the keto group or other functional groups present in the molecule.
Scientific Research Applications
9-(4-Methoxyphenyl)phenalen-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenylphenalenone derivatives.
Mechanism of Action
The mechanism of action of 9-(4-Methoxyphenyl)phenalen-1-one, particularly in antimicrobial applications, involves the generation of reactive oxygen species (ROS) when exposed to light. This photodynamic action leads to the disruption of microbial cell membranes and other cellular components, ultimately causing cell death . The compound’s ability to generate singlet oxygen with high quantum yield makes it an effective photosensitizer in aPDT .
Comparison with Similar Compounds
Similar compounds to 9-(4-Methoxyphenyl)phenalen-1-one include:
2-Hydroxy-9-(4-methoxyphenyl)-1H-phenalen-1-one:
9-Phenylperinaphthenone: This compound has a phenyl group instead of a methoxyphenyl group and exhibits slightly different biological activities.
Perinaphthenone: A simpler structure without the methoxyphenyl substitution, used as a standard for various photophysical studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
65874-43-3 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)phenalen-1-one |
InChI |
InChI=1S/C20H14O2/c1-22-16-9-5-13(6-10-16)17-11-7-14-3-2-4-15-8-12-18(21)20(17)19(14)15/h2-12H,1H3 |
InChI Key |
ZGRXGTCQXRGSEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=O)C=CC4=CC=CC(=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















